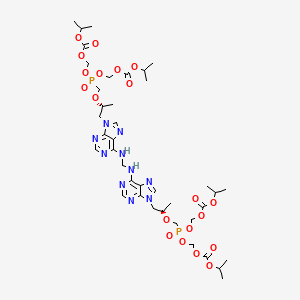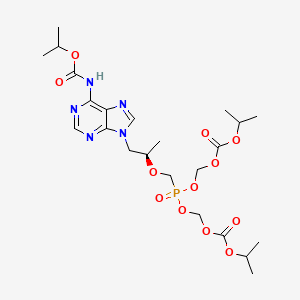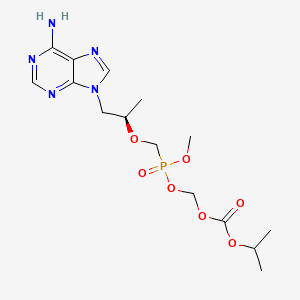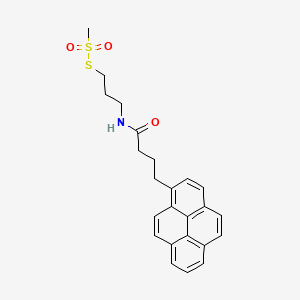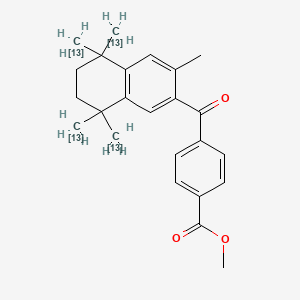
(trans)-4-Propyl-1-methyl-L-proline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-4-Propyl-1-methyl-L-proline-d3 is a deuterated derivative of (trans)-4-Propyl-1-methyl-L-proline. This compound is a modified amino acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and to improve the pharmacokinetic properties of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Propyl-1-methyl-L-proline-d3 typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-proline.
Alkylation: The L-proline undergoes alkylation to introduce the propyl and methyl groups at the 4 and 1 positions, respectively.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(trans)-4-Propyl-1-methyl-L-proline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(trans)-4-Propyl-1-methyl-L-proline-d3 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to understand protein and enzyme functions.
Medicine: Investigated for its potential to improve the pharmacokinetic properties of drugs by enhancing stability and reducing metabolic degradation.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical applications.
Mechanism of Action
The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline-d3 involves its incorporation into biological systems where it can replace the non-deuterated analog. The presence of deuterium can alter the rate of metabolic reactions due to the kinetic isotope effect, leading to changes in the metabolic stability and activity of the compound. This can be particularly useful in drug development to enhance the efficacy and reduce the side effects of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(trans)-4-Propyl-1-methyl-L-proline: The non-deuterated analog.
(trans)-4-Hydroxy-L-proline: Another modified proline derivative.
(trans)-4-Methyl-L-proline: A similar compound with a different alkyl group.
Uniqueness
(trans)-4-Propyl-1-methyl-L-proline-d3 is unique due to the presence of deuterium, which imparts different physicochemical properties compared to its non-deuterated analogs. The deuterium atoms can lead to increased metabolic stability and altered reaction kinetics, making it a valuable tool in scientific research and drug development.
Properties
CAS No. |
1246816-92-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
174.258 |
IUPAC Name |
(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |
InChI Key |
MAWGMRQFCUEYCT-QTFNCCPBSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)O |
Synonyms |
4R)-4-Propyl-hygric Acid-d3; (4R)-4-Propyl-hygric Acid-d3; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3; 1-Methyl-4-propylproline-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


